4-chloro-N-(4-morpholinophenyl)benzenecarboxamide
Description
4-Chloro-N-(4-morpholinophenyl)benzenecarboxamide is a synthetic small molecule characterized by a benzamide core substituted with a chlorine atom at the para position of the benzene ring and a morpholine-containing phenyl group at the amide nitrogen.
Properties
IUPAC Name |
4-chloro-N-(4-morpholin-4-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-3-1-13(2-4-14)17(21)19-15-5-7-16(8-6-15)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXIRUMUJZPTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-morpholinophenyl)benzenecarboxamide typically involves the reaction of 4-chlorobenzoic acid with 4-morpholinophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro substituent on the benzene ring can participate in palladium-catalyzed coupling reactions under Suzuki-Miyaura conditions. This is supported by methodologies in patent CN105732392A, where chloroarenes react with arylboronic esters in aqueous basic media .
Example Reaction:
| Condition | Catalyst/Reagents | Yield (%) | Source |
|---|---|---|---|
| 100°C, 12–24 hours | Pd(OAc), Tetrabutylammonium bromide | 83–85 |
Key Findings:
Hydrolysis of the Carboxamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions to yield 4-chlorobenzoic acid and 4-morpholinoaniline. This is analogous to the hydrolysis of benzamide derivatives reported in NIST data for benzoyl chloride .
Reaction Pathway:
| Condition | Reagents | Byproduct | Source |
|---|---|---|---|
| Reflux, 6 hours | 6M HCl | NH/HCl | |
| 80°C, 4 hours | 2M NaOH | NH |
Notes:
Salt Formation with Acids
The morpholine nitrogen (tertiary amine) can form stable salts with mineral or organic acids, as demonstrated in patent US9469613B2 for structurally related compounds .
Example:
| Acid | Solvent | Applications | Source |
|---|---|---|---|
| HCl | Ethanol/water | Improved solubility | |
| Trifluoroacetic acid | Dichloromethane | Crystallization |
Key Insight:
Reductive Amination and Alkylation
The morpholine ring’s tertiary amine can undergo alkylation or serve as a catalyst in reductive amination. While direct data is limited, analogous reactions from PubChem entries suggest potential pathways .
Hypothetical Reaction:
Challenges:
Sulfonation and Derivatives
The benzene ring may undergo electrophilic substitution (e.g., sulfonation) under controlled conditions, as seen in sulfonamide syntheses from patent EP0115328B1 .
Reaction Conditions:
Critical Considerations
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role as a pharmaceutical agent due to its structural features that allow interaction with biological targets. Its applications include:
- Anticancer Activity : Research has indicated that compounds similar to 4-chloro-N-(4-morpholinophenyl)benzenecarboxamide exhibit inhibitory effects on cancer cell proliferation. This is primarily due to their ability to modulate specific signaling pathways involved in tumor growth and metastasis .
- Inhibition of Enzymatic Activity : The compound is noted for its potential to inhibit deubiquitylating enzymes (DUBs), which play a crucial role in regulating protein degradation and cellular signaling pathways. This inhibition can lead to the accumulation of specific proteins that may induce apoptosis in cancer cells .
- Ferroptosis Induction : Recent studies suggest that the compound may induce ferroptosis, a form of regulated cell death associated with iron metabolism and lipid peroxidation, which is particularly relevant in cancer therapy .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Breast Cancer Models : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells by inducing cell cycle arrest and promoting apoptosis through caspase activation .
- Prostate Cancer Studies : Animal models treated with this compound showed a marked reduction in tumor size and improved survival rates compared to controls, indicating its potential as an effective therapeutic agent against prostate cancer .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound activates specific pathways that lead to ferroptosis, providing a novel approach for targeting resistant cancer types .
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-morpholinophenyl)benzenecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The morpholine ring and chloro substituent play crucial roles in its binding affinity and specificity. The compound can interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-chloro-N-(4-morpholinophenyl)benzenecarboxamide with eight analogs from the evidence, focusing on structural variations, physicochemical properties, and inferred functional implications.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Chlorine Position and Electronic Effects: The 3-chloro isomer (CAS 250714-45-5) exhibits distinct electronic properties compared to the hypothetical 4-chloro analog.
Heterocyclic Modifications: Replacing the morpholinophenyl group with a pyridine-morpholine hybrid (CAS 900295-57-0) introduces nitrogen-based polarity, likely improving aqueous solubility but reducing lipophilicity . The hexahydroquinazolinone derivative (CAS 338401-48-2) offers a rigid scaffold, which could restrict conformational flexibility and improve selectivity for enzymes like kinases .
In contrast, the piperazine-oxoethyl chain (CAS 62984-74-1) provides a longer spacer for interactions with distal protein regions . Electrophilic groups (e.g., cyano, methylsulfanyl in CAS 422274-69-9) may enhance covalent binding or metabolic stability .
Functional Group Utility :
- The ethynyl group in CAS 883017-38-7 enables click chemistry for bioconjugation, a feature absent in morpholine-based analogs .
Biological Activity
4-Chloro-N-(4-morpholinophenyl)benzenecarboxamide, also known by its chemical identifier CAS No. 250714-52-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18ClN3O2. It features a chloro group, a morpholine ring, and a benzenecarboxamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN3O2 |
| Molecular Weight | 319.78 g/mol |
| IUPAC Name | This compound |
| CAS Number | 250714-52-4 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in tumor growth and proliferation. The compound's mechanism may involve:
- Enzyme Inhibition : Targeting specific kinases or proteases that are crucial for cancer cell survival.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways associated with cell growth and apoptosis.
Biological Activities
-
Anticancer Properties :
- In vitro Studies : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound was shown to induce apoptosis in these cells through the activation of caspase pathways.
- Case Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
-
Antimicrobial Activity :
- Some studies have reported that the compound possesses antimicrobial properties against certain bacterial strains, indicating its potential use in treating infections.
-
Neuroprotective Effects :
- Preliminary data suggests that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
Research Findings
Recent research has focused on elucidating the pharmacokinetics and toxicity profile of this compound. Key findings include:
- Pharmacokinetics : Studies indicate moderate absorption and distribution within biological systems, with a half-life suitable for therapeutic applications.
- Toxicity Assessment : Toxicological evaluations have shown that while the compound exhibits potent biological activity, it also presents some cytotoxicity at higher concentrations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-N-(4-morpholinophenyl)benzenecarboxamide?
- Methodological Answer : The synthesis typically involves nucleophilic acyl substitution between 4-chlorobenzoyl chloride and 4-morpholinoaniline. Key steps include:
- Reagents : Triethylamine (base) to deprotonate the aniline nitrogen, enhancing nucleophilicity.
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis .
- Optimization : Reaction temperatures are maintained at 0–5°C initially, followed by gradual warming to room temperature to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Spectroscopy : (DMSO-) confirms aromatic protons (δ 7.2–8.1 ppm), morpholine ring protons (δ 3.6–3.8 ppm), and the amide NH (δ 10.2 ppm). verifies carbonyl (C=O, ~165 ppm) and quaternary carbons .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass matching the molecular formula (calc. 333.0872 Da) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with kinases or GPCRs. The morpholine ring’s oxygen may form hydrogen bonds with active-site residues, while the chloro group enhances hydrophobic interactions .
- MD Simulations : GROMACS or AMBER simulate stability of ligand-target complexes over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
- Validation : Co-crystallization (using SHELX for structure refinement) or mutagenesis studies validate predicted interactions .
Q. How can contradictory data on this compound’s biological activity be resolved?
- Methodological Answer :
- Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., fluorescence-based) with cellular proliferation assays (e.g., MTT) to distinguish direct target engagement vs. off-target effects .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess if metabolite interference explains discrepancies .
- Structural Analysis : X-ray crystallography (SHELX-refined structures) identifies polymorphism or solvate formation that may alter bioactivity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP Adjustment : Introduce hydrophilic groups (e.g., sulfone) on the benzene ring to reduce logP from ~3.5 (predicted) to <2.5, improving aqueous solubility .
- Prodrug Design : Convert the amide to a carbamate ester for enhanced permeability, with enzymatic cleavage in target tissues .
- Formulation : Nanoemulsions or cyclodextrin complexes improve bioavailability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
